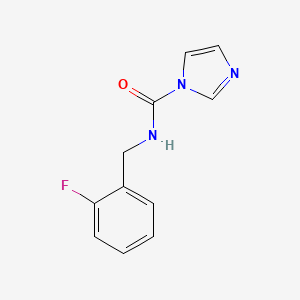
4-Ethyl-1,4lambda5-azaphosphinan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-1,4lambda5-azaphosphinan-4-one is a chemical compound that belongs to the class of azaphosphinanes These compounds are characterized by the presence of a phosphorus atom within a six-membered ring containing nitrogen
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-1,4lambda5-azaphosphinan-4-one typically involves the reaction of ethylamine with phosphorus trichloride, followed by oxidation. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane. The process can be summarized as follows:
Reaction of Ethylamine with Phosphorus Trichloride: This step forms an intermediate compound.
Oxidation: The intermediate is then oxidized to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and more efficient purification techniques to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethyl-1,4lambda5-azaphosphinan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one of its atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent but often involve catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while substitution reactions can produce a wide range of derivatives.
Applications De Recherche Scientifique
4-Ethyl-1,4lambda5-azaphosphinan-4-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Ethyl-1,4lambda5-azaphosphinan-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved often include signal transduction and metabolic processes, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-1,4lambda5-azaphosphinan-4-one: Similar structure but with a methyl group instead of an ethyl group.
4-Phenyl-1,4lambda5-azaphosphinan-4-one: Contains a phenyl group, offering different chemical properties.
4-tert-Butyl-1,4lambda5-azaphosphinan-4-one: Features a tert-butyl group, affecting its reactivity and applications.
Uniqueness
4-Ethyl-1,4lambda5-azaphosphinan-4-one is unique due to its ethyl group, which influences its chemical behavior and potential applications. The presence of the ethyl group can affect the compound’s solubility, reactivity, and interaction with other molecules, making it distinct from its similar counterparts.
Propriétés
Formule moléculaire |
C6H14NOP |
|---|---|
Poids moléculaire |
147.16 g/mol |
Nom IUPAC |
4-ethyl-1,4λ5-azaphosphinane 4-oxide |
InChI |
InChI=1S/C6H14NOP/c1-2-9(8)5-3-7-4-6-9/h7H,2-6H2,1H3 |
Clé InChI |
SXFMWXALCPNMDD-UHFFFAOYSA-N |
SMILES canonique |
CCP1(=O)CCNCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


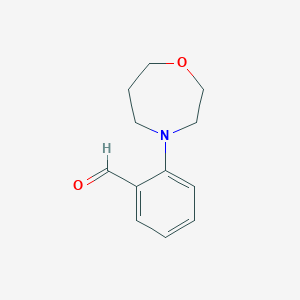
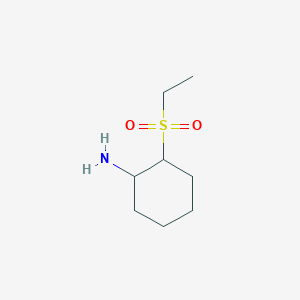
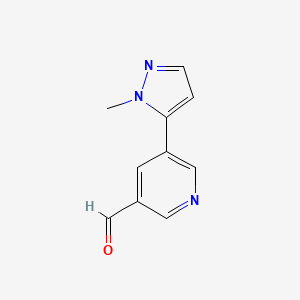

![3-Methyl-5-[(propan-2-yl)amino]-1,2-thiazole-4-carbonitrile](/img/structure/B13158405.png)
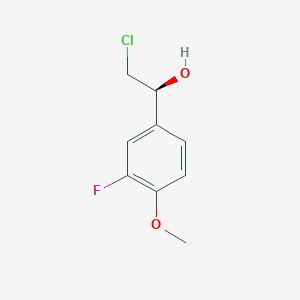
![{1-[2-Amino-1-(2-bromophenyl)ethyl]cyclopentyl}methanol](/img/structure/B13158423.png)
![2-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B13158425.png)
![N-[(4-chloro-3-methylphenyl)methyl]cyclopropanamine](/img/structure/B13158435.png)
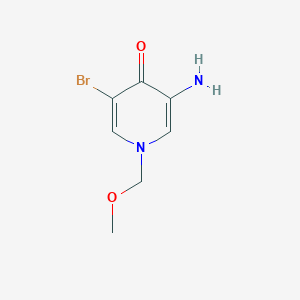
![Methyl 3-bromo-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B13158446.png)
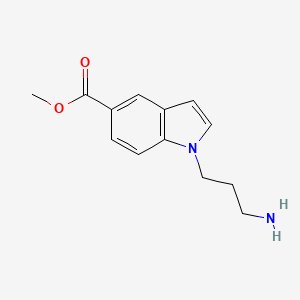
![Benzyl N-[1-(4,5-dihydro-1H-imidazol-2-yl)ethyl]carbamate](/img/structure/B13158461.png)
